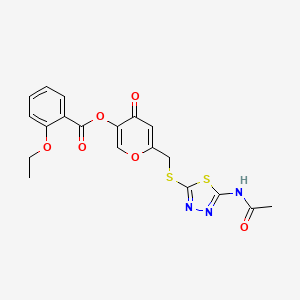
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate is a useful research compound. Its molecular formula is C19H17N3O6S2 and its molecular weight is 447.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate is a complex organic compound that incorporates several functional groups known for their diverse biological activities. This compound is part of a class of thiadiazole derivatives which have garnered attention in medicinal chemistry due to their potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N4O5S, with a molecular weight of approximately 394.48 g/mol. The structural features include:
- Pyran ring: Contributes to the compound's reactivity and interactions with biological targets.
- Thiadiazole moiety: Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Acetamido group: Enhances solubility and biological activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells, such as enzymes and receptors. The thiadiazole ring may chelate metal ions, influencing enzyme activity, while the pyranone structure can participate in hydrogen bonding with amino acid residues in proteins, potentially modulating their functions.
Antimicrobial Activity
Research has demonstrated that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiadiazole derivatives, it was found that those with electron-withdrawing groups showed enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. For instance, derivatives with para-substituted halogens have shown promising results against various cancer cell lines, including MCF-7 (breast cancer). The mechanism may involve induction of apoptosis or cell cycle arrest.
Antioxidant Activity
Thiadiazole derivatives are also noted for their antioxidant properties. The presence of functional groups such as the acetamido group enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Evaluation | Showed significant inhibition of bacterial growth for derivatives containing thiadiazole and pyran structures. |
| Anticancer Activity | Demonstrated cytotoxic effects against MCF-7 cell lines; compounds with specific substitutions exhibited higher efficacy. |
| Antioxidant Potential | Compounds displayed notable free radical scavenging activity in vitro, suggesting protective cellular effects. |
Comparative Analysis
When compared to similar compounds (e.g., other thiadiazole-pyran derivatives), this compound shows distinct advantages due to its unique combination of functional groups. This combination may lead to enhanced solubility and bioavailability, crucial factors in drug development.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-(Thio(methyl)-4H-pyran derivative | Various | Different substituents on the thiadiazole |
| 6-(Benzamido derivative | 896014-14-5 | Contains benzamido group |
| 6-(Propionamido derivative | 896016-49-2 | Features propionamido group |
Propiedades
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-3-26-15-7-5-4-6-13(15)17(25)28-16-9-27-12(8-14(16)24)10-29-19-22-21-18(30-19)20-11(2)23/h4-9H,3,10H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLZVEVALHAUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













